2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile
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Overview
Description
2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile , commonly referred to as eutylone , belongs to the class of designer drugs known as synthetic cathinones. It shares structural and pharmacological similarities with schedule I and II amphetamines and cathinones, including compounds like MDMA, methylone, and pentylone. Eutylone is primarily abused for its psychoactive effects and is not approved for medical use in the United States .
Molecular Structure Analysis
The chemical name for eutylone is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one . Its molecular formula is C₁₃H₁₇NO₃ . The compound features a benzodioxole ring fused to a butanone moiety, with an ethylamino group attached. This arrangement contributes to its psychoactive properties .
Scientific Research Applications
Photophysical and Nonlinear Optical Properties
Studies have explored the photophysical characteristics of derivatives of malononitrile, including compounds like 2-[2,5-bis-(4-dimethylamino-benzylidene)-cyclopentylidene]-malononitrile and 2-{2,6-bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile. These compounds exhibit strong intramolecular charge transfer absorption bands and fluorescence emissions. Their two-photon absorption properties, measured using nonlinear transmission and two-photon excited fluorescence methods, demonstrate their potential in photophysical applications (Zhao, Xiao, Wu, & Fang, 2007).
Crystal Structure and Solvatochromic Behavior
Research has also been conducted on the synthesis, crystal structure, and solvatochromic behavior of certain malononitrile derivatives. These compounds have shown potential as nonlinear materials due to their donor-acceptor structures, although certain limitations exist in their crystalline state for such applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
Application in Alzheimer's Disease Research
One derivative, [18F]FDDNP, has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This technique is significant for diagnostic assessment and response-monitoring during treatments (Shoghi-Jadid et al., 2002).
Supramolecular Chemistry
In the realm of supramolecular chemistry, malononitrile derivatives have been used to create supramolecular complexes with enhanced nonlinear optical properties. These studies are crucial in the development of new materials with specialized optical characteristics (Zheng et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as 2-[(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile, is a member of the synthetic cathinones . Synthetic cathinones are known to primarily target the monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Mode of Action
As a synthetic cathinone, this compound likely acts as a monoamine reuptake inhibitor, similar to other compounds in this class . It binds to the monoamine transporters and inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signaling.
Properties
IUPAC Name |
2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)6-5-13(12(8-16)9-17)11-3-4-14-15(7-11)20-10-19-14/h3-7H,10H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIGNMZSHKPBLK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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